molecular formula C27H30N2O5 B266673 (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate

カタログ番号 B266673
分子量: 462.5 g/mol
InChIキー: UMALFMDZVVJGLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate, also known as DPP-4 inhibitor, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.

作用機序

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor works by inhibiting the enzyme dipeptidyl peptidase-4 ((E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate), which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor increases the levels of these hormones, which in turn stimulates insulin secretion, reduces glucagon secretion, and slows gastric emptying.
Biochemical and Physiological Effects
(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor has been shown to improve glucose homeostasis by increasing insulin secretion, reducing glucagon secretion, and slowing gastric emptying. It also has beneficial effects on lipid metabolism, reducing triglyceride levels, and increasing high-density lipoprotein (HDL) cholesterol levels. Additionally, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor has been shown to have anti-inflammatory and antioxidant effects.

実験室実験の利点と制限

One of the advantages of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor in lab experiments is its specificity for (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate, which allows for more targeted studies. However, one limitation is that it may have off-target effects, which could confound results. Additionally, the effects of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor may be influenced by factors such as diet and exercise, which can be difficult to control in lab experiments.

将来の方向性

There are several potential future directions for (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor research. One area of interest is the development of combination therapies with other antidiabetic agents to improve glycemic control. Another area of interest is the investigation of the long-term effects of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor on cardiovascular outcomes. Additionally, the potential use of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and polycystic ovary syndrome warrants further investigation.
In conclusion, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor is a compound that has been extensively studied in scientific research for its potential therapeutic applications in the treatment of type 2 diabetes mellitus, obesity, and metabolic syndrome. Its mechanism of action involves the inhibition of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate, which increases the levels of incretin hormones and improves glucose homeostasis. Although there are some limitations to its use in lab experiments, there are several potential future directions for (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor research.

合成法

The synthesis of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor involves the reaction of 7-methoxy-1-benzofuran-2-carbaldehyde with 1-(3-diethylaminopropyl)-3-carbodiimide hydrochloride and 1-hydroxybenzotriazole in the presence of triethylamine. The resulting product is then treated with (R)-3-amino-1-benzyl-4,5-dioxo-2-phenylpyrrolidine to obtain the final product, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor.

科学的研究の応用

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus, obesity, and metabolic syndrome. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels in animal models and human clinical trials.

特性

製品名

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate

分子式

C27H30N2O5

分子量

462.5 g/mol

IUPAC名

1-[3-(diethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C27H30N2O5/c1-4-28(5-2)15-10-16-29-23(18-11-7-6-8-12-18)22(25(31)27(29)32)24(30)21-17-19-13-9-14-20(33-3)26(19)34-21/h6-9,11-14,17,23,31H,4-5,10,15-16H2,1-3H3

InChIキー

UMALFMDZVVJGLP-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4

正規SMILES

CC[NH+](CC)CCCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。